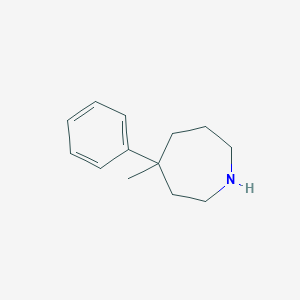

4-Methyl-4-phenylazepane

Description

Contextualization of Azepane Scaffolds within Heterocyclic Chemistry

Heterocyclic compounds, which feature a ring structure containing at least two different elements as members, form a cornerstone of organic chemistry. wikipedia.org The history of this field dates back to the early 19th century, with discoveries such as Brugnatelli's isolation of alloxan (B1665706) from uric acid in 1818 and Dobereiner's production of furfural (B47365) in 1832. wikipedia.org Nitrogen-containing heterocycles are particularly ubiquitous, with approximately 59% of drugs approved by the US FDA containing a nitrogen heterocycle. onlineorganicchemistrytutor.com

Azepanes are seven-membered saturated heterocyclic compounds containing one nitrogen atom. onlineorganicchemistrytutor.comresearchgate.net They belong to a class of larger heterocyclic rings that are less explored than the more common five-membered (pyrrolidines) and six-membered (piperidines) rings. nih.govnih.gov This underrepresentation in medicinal chemistry libraries presents a significant opportunity to explore novel chemical space and develop new bioactive agents. nih.govresearchgate.net The azepane motif is, however, found in a number of pharmacologically active compounds and is considered one of the top 100 most frequently used ring systems in small-molecule drugs. researchgate.netresearchgate.net

Significance of 4-Substituted Azepane Frameworks in Contemporary Organic Synthesis

The substitution pattern on the azepane ring plays a crucial role in determining its biological activity and physical properties. 4-substituted azepanes, in particular, are of significant interest as the substituent at the C4 position can profoundly influence the conformation of the seven-membered ring and its interactions with biological targets. The synthesis of these frameworks presents a considerable challenge to synthetic organic chemists, driving the development of novel and efficient methodologies. researchgate.net

The introduction of aryl and alkyl groups at the 4-position, as seen in 4-Methyl-4-phenylazepane, creates a stereocenter with a specific three-dimensional orientation. This is particularly relevant in medicinal chemistry, where stereochemistry is often a key determinant of a drug's efficacy and selectivity. The development of stereoselective syntheses for such compounds is therefore a primary focus of current research. acs.org Recent advancements have provided access to a variety of 4-substituted azepanes, including those bearing fluoroalkyl groups, which can enhance metabolic stability and binding affinity. scispace.com

Historical Development and Evolution of Azepane Synthesis Methodologies

The synthesis of the azepane ring has historically been approached through several key strategies, each with its own advantages and limitations. researchgate.net Traditional methods often rely on the cyclization of long-chain precursors, which can be a multi-step and often low-yielding process. manchester.ac.uk

Key synthetic strategies that have been developed and refined over time include:

Ring-Closing Reactions: These involve the formation of the seven-membered ring from an acyclic precursor. Ring-closing metathesis (RCM) has become a powerful tool in this regard, although it requires subsequent reduction to yield the saturated azepane. manchester.ac.uk

Ring-Expansion Reactions: This approach involves the expansion of a smaller, more readily available ring system, such as a pyrrolidine (B122466) or piperidine. researchgate.net For instance, the Beckmann rearrangement of cyclohexanone (B45756) oximes has been a classical method for accessing the azepane core. manchester.ac.uk More recent innovations include photochemical rearrangements of N-vinylpyrrolidinones to afford functionalized azepin-4-ones. nih.gov

Dearomative Ring Expansion: A novel and powerful strategy involves the photochemical dearomative ring expansion of nitroarenes. nih.gov This method, mediated by blue light at room temperature, transforms a six-membered benzene (B151609) ring into a seven-membered ring system, which can then be hydrogenated to the corresponding azepane in a two-step process. nih.govmanchester.ac.uk This approach allows for the direct translation of the substitution pattern of the starting nitroarene to the final azepane product. manchester.ac.uk

Multicomponent Reactions: These reactions allow for the construction of complex molecules from three or more starting materials in a single step, offering a high degree of efficiency and molecular diversity. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4-phenylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-13(8-5-10-14-11-9-13)12-6-3-2-4-7-12/h2-4,6-7,14H,5,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROKUYOSRDIQDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933743-33-0 | |

| Record name | 4-methyl-4-phenylazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methyl 4 Phenylazepane and Its Derivatives

Diverse Strategies for Azepane Ring Construction

The construction of the seven-membered azepane ring is a key step in the synthesis of 4-Methyl-4-phenylazepane and its derivatives. Chemists have devised numerous strategies to overcome the challenges associated with medium-sized ring formation.

Intramolecular Ring-Closing Reactions for Seven-Membered Nitrogen Heterocycles

Intramolecular cyclization is a fundamental and widely employed strategy for the synthesis of cyclic compounds, including azepanes. This approach involves the formation of a new bond between two atoms within the same molecule to create the ring structure. Several methods fall under this category, each with its own advantages and substrate scope.

One common approach is intramolecular reductive amination. This reaction involves the formation of an iminium ion from a precursor containing both an amine and a carbonyl group (or a precursor that can be converted to one), which is then reduced in situ to form the cyclic amine. daneshyari.comchemistryviews.org

Another powerful technique is ring-closing metathesis (RCM), which has emerged as a versatile tool for the formation of various ring sizes, including seven-membered rings. daneshyari.com This reaction, typically catalyzed by ruthenium-based catalysts, involves the formation of a new double bond within a diene-containing acyclic precursor, leading to the formation of a cyclic olefin which can then be hydrogenated to the saturated azepane.

Intramolecular C-N bond forming reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, can also be utilized to construct the azepane ring. These reactions involve the coupling of an amine with an aryl or alkyl halide within the same molecule. For instance, the intramolecular cyclization of unsaturated tryptamides has been used to synthesize azepino[4,5-b]indolones. thieme-connect.de

The following table summarizes some examples of intramolecular cyclization reactions used for the synthesis of azepane derivatives.

| Reaction Type | Precursor | Catalyst/Reagent | Product | Reference |

| Reductive Amination | Amino-ketone | NaBH3CN | Azepane | daneshyari.com |

| Ring-Closing Metathesis | Diene-amine | Grubbs Catalyst | Dihydroazepine | daneshyari.com |

| Ullmann Condensation | Amino-halide | CuI | Azepane | nih.gov |

Ring-Expansion Methodologies from Pre-existing Cyclic Systems

Ring-expansion reactions provide an alternative and often efficient route to azepanes from smaller, more readily available cyclic precursors such as piperidines and pyrrolidines. researchgate.net These methods involve the insertion of one or more atoms into the existing ring system.

The one-carbon ring expansion of piperidines is a common strategy for the synthesis of azepanes. rsc.org A notable example is the palladium-catalyzed two-carbon ring expansion of 2-vinyl piperidines to their corresponding azepane counterparts. chemrxiv.org This method is advantageous due to its mild reaction conditions and tolerance of various functional groups. chemrxiv.org

Pyrrolidine (B122466) derivatives can also serve as precursors for azepane synthesis through ring expansion. For instance, 4-substituted α-trifluoromethyl azepanes have been synthesized via the ring expansion of trifluoromethyl pyrrolidines. researchgate.net Another approach involves the transformation of 5-arylpyrrolidine-2-carboxylates into 1H-benzo[b]azepine-2-carboxylates, which can be considered a pyrrolidine-to-azepane ring expansion. cityu.edu.hknih.govacs.org This transformation is promoted by a copper(I) catalyst under microwave activation. cityu.edu.hknih.govacs.org

Several classic name reactions that involve molecular rearrangements are powerful tools for ring expansion and have been successfully applied to the synthesis of azepanes.

The Demjanov rearrangement involves the reaction of primary amines with nitrous acid to yield rearranged alcohols, often with accompanying ring expansion. wikipedia.org This reaction proceeds through the diazotization of the amine, followed by the expulsion of nitrogen gas and migration of a carbon atom to the resulting carbocation, leading to an enlarged ring. wikipedia.orgyoutube.com A variation of this is the Tiffeneau-Demjanov rearrangement , which transforms a 1-aminomethyl-cycloalkanol into a larger cycloketone upon treatment with nitrous acid. wikipedia.orglibretexts.org This method is particularly useful for the synthesis of five, six, and seven-membered rings. wikipedia.org

The Beckmann rearrangement is a well-established method for converting an oxime into an amide. wikipedia.org When applied to cyclic ketoximes, this reaction yields lactams, which are cyclic amides. wikipedia.org These lactams can then be reduced to the corresponding cyclic amines, providing a two-step route to azepanes from cyclohexanone (B45756) derivatives. beilstein-journals.orgnih.gov The reaction is typically catalyzed by acid. wikipedia.org

The Schmidt reaction provides a direct route to amides from ketones or amines from carboxylic acids using hydrazoic acid or an alkyl azide (B81097) in the presence of a strong acid. wikipedia.orglibretexts.org When a cyclic ketone is used as the starting material, the Schmidt reaction leads to a lactam through ring expansion. clockss.orgnih.gov This reaction is closely related to the Curtius rearrangement, but the acyl azide is generated in situ. wikipedia.org Intramolecular versions of the Schmidt reaction have proven to be particularly valuable in the synthesis of complex natural products. libretexts.orgchimia.ch

The following table provides a comparative overview of these rearrangement-based ring expansion strategies.

| Rearrangement Reaction | Starting Material | Reagent(s) | Key Intermediate | Product |

| Demjanov Rearrangement | Primary amine on a ring | Nitrous acid | Diazonium ion, Carbocation | Ring-expanded alcohol |

| Tiffeneau-Demjanov Rearrangement | 1-Aminomethyl-cycloalkanol | Nitrous acid | Diazonium ion, Carbocation | Ring-expanded ketone |

| Beckmann Rearrangement | Cyclic ketoxime | Acid catalyst | Nitrilium ion | Lactam |

| Schmidt Reaction | Cyclic ketone | Hydrazoic acid/Alkyl azide, Acid | Protonated azidohydrin | Lactam |

Multicomponent Reaction Sequences for Azepane Scaffolds

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. rsc.org MCRs are highly efficient and atom-economical, making them attractive for the construction of complex molecular scaffolds like azepanes. chemicalpapers.comresearchgate.net

While specific MCRs leading directly to this compound are not extensively documented, the general principles of MCRs can be applied to generate highly functionalized azepane precursors. For instance, Ugi and Passerini reactions are well-known MCRs that can be used to assemble complex acyclic structures which can then undergo subsequent cyclization to form the azepane ring. The development of novel MCRs for the direct synthesis of azepane scaffolds remains an active area of research. rsc.org

Catalytic Approaches in Azepane Synthesis

Modern catalytic methods offer efficient and selective pathways to construct the seven-membered azepane ring, overcoming the kinetic challenges often associated with the formation of medium-sized rings.

Palladium-Catalyzed Transformations for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, stand out as a premier method for forming carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction is exceptionally versatile for creating aryl amines from aryl halides and amines. youtube.com For the synthesis of an azepane core like that in this compound, an intramolecular variant of this reaction is a highly viable strategy. libretexts.org The process would involve a precursor molecule containing both an amine and an aryl or alkyl halide, which upon cyclization under palladium catalysis, forges the key C-N bond to close the seven-membered ring.

The mechanism proceeds through a catalytic cycle involving the oxidative addition of the halide to a Pd(0) complex, coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the cyclic product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com The success of this transformation is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. youtube.com Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance reaction efficiency and scope. youtube.com While direct examples for this compound are scarce, the general applicability of this method to challenging C-N couplings makes it a cornerstone approach. acs.orgresearchgate.net

| Catalyst/Ligand System | Substrate Type | Base | Solvent | Significance |

| Pd(OAc)₂ / SPhos | o-Bromoaldimine / o-Bromoaniline | Cs₂CO₃ | THF | Effective for synthesis of related dibenzodiazepine systems. researchgate.net |

| Pd(CH₃CN)₂Cl₂ / PPh₂Cy | N-allyl-2-aminobenzylamines | NaOtBu | Xylenes | Used for carboamination to form saturated 1,4-benzodiazepines. mdpi.com |

| Pd(0) / BINAP or DPPF | Primary amines / Aryl iodides | Strong Base | Toluene | Bidentate ligands prevent dimer formation and improve rates for primary amine coupling. wikipedia.org |

| Pd(P(o-tolyl)₃) | Intramolecular coupling of aryl bromides | Strong Base | Toluene | Maintains high enantiopurity in substrates with existing stereocenters. libretexts.org |

Copper-Catalyzed Reactions (e.g., Cu(I)-catalyzed tandem amination/cyclization)

Copper catalysis offers a cost-effective and powerful alternative to palladium for C-N bond formation. mdpi.com Specifically, Cu(I)-catalyzed tandem reactions have been developed for the synthesis of functionalized azepine derivatives. mdpi.comnih.govnih.gov One notable example involves the reaction of functionalized allenynes with primary or secondary amines. mdpi.com The proposed mechanism suggests the initial formation of a copper acetylide, followed by nucleophilic addition of the amine and subsequent intramolecular cyclization onto the allene (B1206475) system to construct the seven-membered ring. mdpi.com

Another innovative approach is the copper-catalyzed formal [5+2] aza-annulation of N-fluorosulfonamides with 1,3-dienes. acs.org This method achieves the selective functionalization of distal, unactivated C(sp³)–H bonds. The reaction is believed to proceed through a radical mechanism involving a 1,5-hydrogen atom transfer of an N-radical, followed by coupling with the diene and C–N bond formation to yield the azepane ring. acs.org These methods highlight the potential of copper catalysis to assemble complex azepane cores through novel reaction cascades. rsc.orgnih.govrsc.org

| Catalyst | Reactants | Reaction Type | Key Features | Ref |

| Cu(MeCN)₄PF₆ | Allenyne / Aniline | Tandem Amination/Cyclization | Forms trifluoromethyl-substituted azepin-2-carboxylates. | mdpi.com |

| Cu(I) source | N-fluorosulfonamides / 1,3-dienes | Formal [5+2] Aza-annulation | Involves distal C(sp³)–H functionalization via a radical pathway. | acs.org |

| CuI-USY Zeolite | Phenols or Aryl Boronic Acids | Homocoupling | Green, heterogeneous catalysis for biaryl synthesis, indicating potential for C-C bond steps in a larger synthesis. | mdpi.com |

Chemoenzymatic Synthesis and Biocatalytic Reductions for Enantioenriched Azepanes

Biocatalysis provides an unparalleled advantage for synthesizing chiral molecules with high enantioselectivity under mild conditions. pharmasalmanac.com For the preparation of enantioenriched azepanes, imine reductases (IREDs) have emerged as highly effective biocatalysts. nih.govresearchgate.net These enzymes catalyze the asymmetric reduction of prochiral cyclic imines to the corresponding chiral cyclic amines. unito.itnih.gov

A potential chemoenzymatic route to chiral this compound could involve the enzymatic reduction of a corresponding cyclic imine precursor, such as 4-methyl-4-phenyl-2,3,4,5-tetrahydro-1H-azepine. The IRED, utilizing a cofactor like NADPH, would deliver a hydride stereoselectively to the C=N bond, establishing the chiral center. researchgate.net Researchers have successfully applied IREDs to a range of cyclic imines, producing pyrrolidines, piperidines, and azepanes with excellent enantiomeric excess (ee). unito.itnih.gov This approach is particularly valuable for producing pharmaceutical intermediates where a single enantiomer is required. researchgate.netnih.govacs.orgelsevierpure.combris.ac.uk

| Enzyme Class | Substrate Type | Transformation | Significance | Ref |

| Imine Reductase (IRED) | 2-Substituted Cyclic Imines | Asymmetric Reduction | Produces enantioenriched (up to >99% ee) azepanes and other N-heterocycles. unito.it | unito.it |

| (R)-Imine Reductase | Prochiral Cyclic Imines | Asymmetric Reduction | Demonstrates high catalytic activity and enantioselectivity for producing (R)-amines. nih.gov | nih.gov |

| Monoamine Oxidase (MAO) | Racemic Amines | Deracemization | Used in combination with a reducing agent to convert a racemic mixture to a single enantiomer. | researchgate.net |

Organometallic Chemistry in Azepane Formation (e.g., Organolithium-Mediated Transformations)

Organometallic reagents, particularly organolithium compounds, are pivotal in constructing complex molecular architectures, including substituted azepanes. A powerful chemoenzymatic strategy combines the stereoselectivity of biocatalysis with the bond-forming capability of organolithium chemistry. researchgate.netnih.govacs.orgelsevierpure.combris.ac.uk This sequence begins with the biocatalytic generation of an enantioenriched 2-aryl azepane. This chiral amine is then converted into an N'-aryl urea (B33335) derivative. Upon treatment with a strong base like s-BuLi, the urea directs deprotonation at the 2-position, creating a configurationally stable benzyllithium (B8763671) intermediate. This intermediate then undergoes a stereospecific rearrangement, transferring the aryl group from the urea nitrogen to the C2 carbon of the azepane ring, yielding an enantiopure 2,2-disubstituted azepane. researchgate.netnih.gov

While this specific rearrangement has been demonstrated for the 2-position, the underlying principles of directed metalation and stereospecific rearrangement could conceptually be adapted to functionalize other positions on the azepane ring. Furthermore, asymmetric lithiation-conjugate addition sequences provide a pathway for the highly diastereoselective and enantioselective synthesis of polysubstituted azepanes, demonstrating the utility of organolithium reagents in building the core structure itself. nih.gov

| Reagent/Method | Precursor | Transformation | Product | Significance |

| s-BuLi / TMEDA | Enantioenriched 2-aryl-N'-(aryl)urea azepane | Directed lithiation and stereospecific mdpi.comnih.gov-rearrangement | Enantioenriched 2,2-diaryl azepane | Creates a quaternary stereocenter from a secondary amine. researchgate.net |

| n-BuLi / (-)-Sparteine | N-Boc-N-(p-methoxyphenyl) allylamine | Asymmetric lithiation followed by conjugate addition | Highly enantioenriched enecarbamates (azepane precursors) | Asymmetric synthesis of polysubstituted azepanes. nih.gov |

Functionalization and Derivatization of the Azepane Core

Creating the 4-methyl-4-phenyl substitution pattern often requires either carrying the substituents through the ring-forming sequence or adding them to a pre-formed azepane core.

Introduction of Aromatic Substituents (e.g., Phenyl Group Incorporation)

The direct installation of a phenyl group to create a quaternary center at the C4 position of an azepane ring is a significant synthetic challenge. A plausible, though multi-step, approach would likely start from a commercially available or readily synthesized azepan-4-one (B24970). This ketone could serve as a handle for introducing both the phenyl and methyl groups.

A hypothetical synthetic sequence could proceed as follows:

Phenyl Group Addition: Treatment of azepan-4-one with a phenyl organometallic reagent, such as phenylmagnesium bromide (a Grignard reagent) or phenyllithium, would yield 4-phenylazepan-4-ol.

Dehydration: The resulting tertiary alcohol could be dehydrated under acidic conditions to form an enamine or a cyclic iminium ion intermediate.

Methyl Group Addition: The final methyl group could then be introduced. For instance, if an enamine is formed, it could be reacted with methyl iodide. Alternatively, a conjugate addition of a methyl group using an organocuprate reagent to an α,β-unsaturated ketone intermediate (if formed) would place the methyl group at the desired position.

This type of stepwise functionalization, relying on fundamental carbonyl chemistry, represents a classic and viable, if not fully direct, method for accessing the this compound structure from a simpler azepane core.

| Starting Material | Step 1 Reagent | Intermediate 1 | Step 2 Reagent | Intermediate 2 | Step 3 Reagent | Final Product |

| Azepan-4-one | Phenylmagnesium bromide | 4-Phenylazepan-4-ol | H⁺ (Acid catalyst) | Cyclic enamine/iminium ion | Methyl iodide | This compound |

Transformations of Carboxylic Acid Derivatives (e.g., Esterification, Amidation)

Carboxylic acid derivatives are versatile intermediates in the synthesis and functionalization of the this compound scaffold. These transformations are primarily used to form amide bonds, which can be part of the azepane ring itself (a lactam) or a side chain, and to create esters for further manipulation.

Amidation: The formation of an amide bond is a cornerstone of organic synthesis. In the context of azepane derivatives, direct amidation of a carboxylic acid precursor is a common strategy. This typically requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Common activating agents include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or converting the acid to a more reactive species like an acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov For instance, a precursor like 2-phenylquinoline-4-carboxylic acid can be condensed with an amine to form an amide, a reaction pathway analogous to the functionalization of azepane-related carboxylic acids. nih.gov

Recent advancements have focused on catalytic methods for direct amidation that avoid stoichiometric activating agents, aligning with green chemistry principles. scispace.com Boronic acid catalysts and various transition-metal catalysts have been developed for the direct condensation of carboxylic acids and amines. Another key transformation is the conversion of esters to amides, which can be achieved under various conditions, including organocatalyzed approaches that offer milder reaction pathways. mdpi.com

Esterification: Esterification is another critical transformation, often used to protect a carboxylic acid group or to create an intermediate that is more amenable to subsequent reactions. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic conditions. Alternatively, reaction with diazomethane (B1218177) or alkyl halides under basic conditions can yield the corresponding ester. In a multi-step synthesis, a nitrile group can be hydrolyzed to a carboxylic acid, which is then converted to a methyl ester by treatment with thionyl chloride and methanol. researchgate.net This methyl ester can then be a handle for further synthetic modifications.

The following table summarizes common reagents used for these transformations.

| Transformation | Reagent/Catalyst | Substrates | Description |

| Amidation | Thionyl Chloride (SOCl₂) | Carboxylic Acid, Amine | Converts carboxylic acid to a highly reactive acid chloride for subsequent reaction with an amine. |

| Amidation | EDC/HOBt | Carboxylic Acid, Amine | Carbodiimide coupling agents that facilitate direct amide bond formation under mild conditions. |

| Amidation | Boronic Acid Derivatives | Carboxylic Acid, Amine | Catalytic system for direct amidation, often used in microwave-assisted synthesis. mdpi.com |

| Esterification | H₂SO₄ / Alcohol | Carboxylic Acid | Classic Fischer esterification for the formation of simple alkyl esters. |

| Esterification | Thionyl Chloride (SOCl₂) / Methanol | Carboxylic Acid | A two-step, one-pot procedure to convert a carboxylic acid first to an acid chloride, then to a methyl ester. researchgate.net |

Stereoselective Synthesis of Chiral this compound Scaffolds

The 4-position of this compound is a quaternary stereocenter. The synthesis of enantiomerically pure forms of this compound is of high importance, as different stereoisomers often exhibit distinct biological activities. Stereoselective synthesis aims to control the formation of this and other potential stereocenters within the molecule.

Key strategies for achieving stereoselectivity include:

Substrate Control: Using a chiral starting material that already contains one or more of the desired stereocenters. For example, derivatives of chiral amino acids can serve as precursors, where the inherent chirality directs the formation of subsequent stereocenters during cyclization. semanticscholar.org

Auxiliary Control: Attaching a chiral auxiliary to an achiral precursor. The auxiliary guides the stereochemical outcome of a key bond-forming reaction and is subsequently removed.

Reagent Control: Employing a chiral reagent or catalyst that interacts with the substrate to favor the formation of one stereoisomer over another. Asymmetric hydrogenation and organocatalysis are powerful examples of this approach. clockss.orgnih.gov

The synthesis of chiral seven-membered heterocycles like azepanes often relies on intramolecular cyclization reactions. semanticscholar.org Controlling the stereochemistry during the ring-closing step is paramount. For example, the preparation of chiral 1,4-oxazepanes, which are structurally related to azepanes, has been achieved through intramolecular reactions where the stereoselectivity is dependent on the substitution pattern of the starting materials. semanticscholar.org In such cases, a mixture of diastereomers can be formed, necessitating careful optimization of reaction conditions or purification to isolate the desired isomer.

The table below outlines conceptual approaches to stereoselective synthesis applicable to the this compound scaffold.

| Method | Principle | Key Reagents/Components | Potential Outcome |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | Chiral amino acids, terpenes, or carbohydrates. | Access to specific enantiomers based on the starting material's chirality. |

| Chiral Auxiliary | A temporary chiral group directs a stereoselective reaction. | Evans auxiliaries, SAMP/RAMP hydrazones. | High diastereoselectivity in alkylation or acylation reactions. |

| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of chiral product. | Chiral transition-metal complexes (e.g., Rh, Ru, Pd), organocatalysts (e.g., proline). | High enantioselectivity in key bond-forming steps like hydrogenation or cyclization. |

Synthesis of Fluorinated Azepane Derivatives via Selective Introduction of Fluorine

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The synthesis of fluorinated this compound derivatives can be approached in two primary ways: by using fluorinated building blocks or by performing late-stage fluorination on a pre-formed azepane ring system.

Synthesis from Fluorinated Building Blocks: This is often the more reliable method. The synthesis begins with a commercially available, fluorine-containing starting material, such as a fluorinated benzaldehyde (B42025) or fluorinated phenylacetic acid. nih.gov For example, a Knoevenagel condensation between a fluorinated benzaldehyde and an active methylene (B1212753) compound can be a key step in building the carbon skeleton required for the azepane ring. nih.govresearchgate.net The fluorine atom is carried through the synthetic sequence to the final product. This approach allows for precise control over the location of the fluorine atom(s) on the phenyl ring.

Late-Stage Fluorination: This strategy involves introducing the fluorine atom at or near the end of the synthetic route. This can be more challenging due to issues with regioselectivity and the harsh conditions often required for C-H fluorination. Electrophilic fluorinating reagents (e.g., Selectfluor) or nucleophilic sources (e.g., potassium fluoride) can be used, depending on the nature of the substrate. For aromatic systems like the phenyl group in 4-phenylazepane, electrophilic aromatic substitution is a common pathway for introducing fluorine.

The choice of fluorination strategy depends on the availability of starting materials and the desired location of the fluorine atom.

| Fluorination Method | Reagent Example | Description | Application |

| From Building Blocks | 4-Fluorobenzaldehyde | The fluorine is part of the initial starting material and is carried through the synthesis. | Provides regiochemical control for fluorination on the phenyl ring. nih.gov |

| Electrophilic Fluorination | Selectfluor (F-TEDA-BF₄) | An electrophilic source of "F⁺" that can react with electron-rich aromatic rings or enolates. | Late-stage fluorination of the phenyl ring, often directed by existing substituents. |

| Nucleophilic Fluorination | Potassium Fluoride (KF) with a phase-transfer catalyst | A nucleophilic source of fluoride, typically used in aromatic substitution reactions (SₙAr) on activated rings. | Introduction of fluorine onto a phenyl ring bearing strong electron-withdrawing groups. |

Chemical Reactivity and Mechanistic Elucidation of 4 Methyl 4 Phenylazepane Scaffolds

Detailed Reaction Pathways and Proposed Mechanistic Investigations

While specific reaction pathways for 4-methyl-4-phenylazepane are not extensively documented, its reactivity can be inferred from the known reactions of other substituted azepanes and secondary amines. Key transformations would likely involve the nitrogen atom's nucleophilicity and reactions on the azepane ring itself.

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. As such, this compound is expected to readily undergo N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides.

N-Alkylation: The reaction with an alkyl halide (e.g., methyl iodide) would proceed via a standard SN2 mechanism. The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a quaternary ammonium (B1175870) salt. The reaction rate would be influenced by the steric hindrance around the nitrogen atom and the nature of the alkyl halide.

N-Acylation: Acylation would proceed through a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the leaving group (e.g., chloride) yields the corresponding N-acylazepane.

Catalytic Hydrogenation and Ring-Opening: Under forcing conditions, catalytic hydrogenation could potentially lead to the hydrogenolysis of the C-N bonds, resulting in ring-opening. However, this is generally a high-energy process for saturated heterocycles. More common is the hydrogenation of unsaturated azepine precursors to form the saturated azepane ring.

Oxidation: Oxidation of the nitrogen atom could lead to the formation of an N-oxide. Oxidation of the ring carbons is also a possibility, potentially leading to the formation of azepanones, although the presence of the quaternary center at C4 would prevent oxidation at that position.

Table 1: Postulated Reaction Pathways for this compound

| Reaction Type | Reagents | Proposed Product | Mechanism |

| N-Alkylation | CH₃I | 1,4-Dimethyl-4-phenylazepanium iodide | SN2 |

| N-Acylation | CH₃COCl | 1-Acetyl-4-methyl-4-phenylazepane | Nucleophilic Acyl Substitution |

| Oxidation | m-CPBA | This compound N-oxide | N-Oxidation |

Influence of Substituent Effects on Azepane Ring Reactivity (e.g., Methyl and Phenyl Group Contributions)

The methyl and phenyl groups at the C4 position exert significant steric and electronic effects that modulate the reactivity of the azepane ring.

Steric Effects: The presence of a quaternary center at C4 introduces considerable steric bulk. This steric hindrance can influence the approach of reagents to the azepane ring, potentially affecting the regioselectivity of reactions at adjacent positions. For instance, reactions at C3 and C5 might be sterically hindered. Furthermore, the bulky substituents will have a profound impact on the conformational equilibrium of the azepane ring, which in turn affects reactivity (see section 3.3).

Electronic Effects:

Methyl Group: The methyl group is an electron-donating group through an inductive effect (+I). This effect is relatively weak and is unlikely to significantly alter the reactivity of the distal nitrogen atom.

Phenyl Group: The phenyl group exhibits a dual electronic nature. It is electron-withdrawing via an inductive effect (-I) due to the higher electronegativity of sp² hybridized carbons. quora.comstackexchange.com Conversely, it can be electron-donating through resonance (+M) if the aromatic ring can achieve conjugation with a reactive center. In the saturated azepane ring, the resonance effect is not directly operative on the ring itself. The primary electronic influence of the phenyl group on the saturated carbocyclic portion of the ring would be a mild inductive withdrawal.

These substituent effects can influence the stability of reactive intermediates. For example, if a carbocation were to form on a carbon atom of the ring, the inductive effect of the methyl group would be stabilizing, while the inductive effect of the phenyl group would be destabilizing.

Conformational Analysis of the Seven-Membered Azepane Ring and its Impact on Reactivity

The seven-membered azepane ring is conformationally flexible, with several low-energy conformations possible, including chair, boat, and twist-boat forms. The presence of the bulky 4-methyl and 4-phenyl substituents will significantly influence the conformational landscape.

Drawing parallels from studies on substituted cyclohexanes and piperidines, it is expected that the azepane ring of this compound will adopt a conformation that minimizes steric interactions. nih.govlibretexts.org The most stable conformation would likely be a twist-chair or a chair-like conformation where the bulkier phenyl group occupies a pseudo-equatorial position to minimize unfavorable 1,3-diaxial-type interactions. libretexts.org

The conformational preference has a direct impact on reactivity. An axial-like substituent is generally more sterically hindered than an equatorial-like one. Therefore, the accessibility of adjacent positions (C3 and C5) for chemical reactions will be determined by the preferred conformation of the ring and the orientation of the substituents. For example, a reagent might preferentially attack from the less hindered face of the molecule, leading to a specific stereochemical outcome.

Table 2: Estimated Conformational Energy Penalties for Axial Substituents (Extrapolated from Cyclohexane (B81311) Data)

| Substituent | A-value (kcal/mol) |

| Methyl | ~1.7 |

| Phenyl | ~3.0 |

Data extrapolated from cyclohexane A-values, which represent the energy difference between the axial and equatorial conformations. The actual values for an azepane ring may differ, but the relative trends are informative.

The larger A-value for the phenyl group suggests a strong preference for it to occupy an equatorial-like position to avoid steric strain.

Regio- and Stereoselectivity Studies in Azepane Derivatization

Due to the lack of specific studies on this compound, the discussion of regio- and stereoselectivity is speculative and based on general principles.

Regioselectivity: Functionalization of the azepane ring would likely occur at positions away from the sterically demanding C4 quaternary center. The α-carbons to the nitrogen (C2 and C7) are often reactive sites in N-heterocycles. Deprotonation at these positions with a strong base could generate an anion that can react with electrophiles. The symmetry of the molecule (with respect to the substituents at C4) means that C3 and C5 are chemically equivalent, as are C2 and C6. Therefore, reactions at these positions would likely not show regioselectivity between them, unless influenced by chiral reagents or catalysts.

Stereoselectivity: The C4-substituents create a permanent element of chirality if the substitution pattern of the rest of the ring is appropriate. Even without this, they create a significant steric bias that can direct incoming reagents to one face of the ring over the other. For instance, the reduction of a ketone at the C2 position would likely proceed via the delivery of a hydride reagent from the face opposite to the bulky phenyl group, leading to a high degree of diastereoselectivity. Similarly, electrophilic attack on an enolate generated at C3 would be directed by the steric bulk at C4. The stereochemical outcome of such reactions would be highly dependent on the preferred conformation of the azepane ring. rsc.org

Theoretical and Computational Investigations of 4 Methyl 4 Phenylazepane and Azepane Derivatives

Quantum Chemical Studies and Electronic Structure Analysis (e.g., DFT Calculations)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of azepane systems. acs.orgnih.gov These calculations provide a detailed picture of electron distribution, orbital energies, and molecular reactivity descriptors.

Research Findings: Studies on azepane and related seven-membered heterocycles have utilized various DFT functionals, such as M06-2X and ωB97XD, often paired with basis sets like 6-311++G(d,p), to investigate their structural and electronic properties. nih.govresearchgate.net These methods have proven effective for calculating key parameters including:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents.

For the parent azepane molecule, DFT calculations have been used to determine its geometric parameters, vibrational frequencies, and electronic properties. acs.org The calculated bond lengths and angles show good agreement with experimental data obtained from X-ray diffraction, validating the accuracy of the computational models. acs.orgresearchgate.net The presence of the nitrogen heteroatom significantly influences the electronic properties and reactivity compared to the parent cycloheptane ring. nih.gov

| Calculated Property (Azepane) | Method/Basis Set | Value | Significance |

|---|---|---|---|

| HOMO Energy | M06-2X/6-311++G(d,p) | -6.75 eV | Indicates electron-donating capability |

| LUMO Energy | M06-2X/6-311++G(d,p) | 4.31 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | M06-2X/6-311++G(d,p) | 11.06 eV | Relates to chemical stability and reactivity |

| Dipole Moment (μ) | M06-2X/6-311++G(d,p) | 1.28 Debye | Quantifies molecular polarity |

| C-N Bond Length | M06-2X/6-311++G(d,p) | 1.459 Å | Matches closely with experimental X-ray data acs.org |

| C-N-C Bond Angle | MP2/aug-ccPVTZ | 116.2° | Shows deviation from ideal sp³ geometry due to ring strain nih.gov |

Molecular Modeling and Conformational Search Methods for Azepane Systems

The seven-membered azepane ring is highly flexible and can adopt multiple conformations. lifechemicals.com Conformational analysis is the study of these different spatial arrangements and their relative energies, which is critical as the biological activity of a molecule is often dependent on its three-dimensional shape. fiveable.me

Research Findings: Like cycloheptane, the azepane ring can exist in several low-energy conformations, primarily belonging to the chair and boat families. The most stable conformations are typically the twist-chair and twist-boat. nih.gov The presence and position of substituents, such as the methyl and phenyl groups in 4-Methyl-4-phenylazepane, can significantly influence the conformational preferences and the energy barriers between them. lifechemicals.com

Computational chemists employ various methods to explore the conformational space of flexible molecules like azepanes:

Systematic Searches: These methods involve rotating all rotatable bonds by a defined increment, generating a large number of possible conformers.

Stochastic/Random Searches: Methods like Monte Carlo simulations randomly alter the molecular geometry and accept new conformations based on their energy.

Molecular Dynamics (MD): MD simulations model the movement of atoms over time, allowing the molecule to overcome energy barriers and explore different conformational states.

Following a broad conformational search, the resulting low-energy structures are typically subjected to full geometry optimization using higher-level quantum chemical methods (like DFT) to accurately determine their geometries and relative stabilities. nih.gov Studies on N,N-disubstituted-1,4-diazepanes, which contain a similar seven-membered ring, have shown that a twist-boat conformation can be stabilized by intramolecular π-stacking interactions, a phenomenon that could also be relevant for this compound. nih.gov The chair conformation is often found to be a transition state rather than a stable minimum for the azepane ring system. nih.gov

| Conformation Family | Common Conformers | Relative Stability Notes |

|---|---|---|

| Chair | Chair, Twist-Chair | The Twist-Chair is generally the most stable conformation for the parent azepane. nih.gov |

| Boat | Boat, Twist-Boat | The Twist-Boat is also a low-energy conformer, sometimes preferred in substituted systems. nih.gov |

Computational Predictions in Synthetic Route Design and Reaction Outcome

Modern computational tools are increasingly used to design and optimize synthetic pathways, a field known as Computer-Aided Synthesis Planning (CASP). synthiaonline.com These programs can propose novel and efficient routes to complex target molecules like this compound.

Research Findings: CASP software, such as Synthia™ (formerly Chematica), utilizes vast databases of chemical reactions and sophisticated algorithms to perform retrosynthetic analysis. synthiaonline.comsynthiaonline.com For a target molecule, the software identifies potential precursor molecules by applying known chemical transformations in reverse. This process is repeated until simple, commercially available starting materials are reached.

The role of computational chemistry in this process includes:

Reaction Feasibility: Quantum mechanical calculations can be used to model the transition states and reaction pathways of proposed synthetic steps, helping to predict their likelihood of success and potential outcomes.

Regio- and Stereoselectivity: By calculating the energies of different possible products and the activation barriers leading to them, computational models can predict the selectivity of a reaction.

Condition Optimization: Some advanced platforms can suggest optimal reaction conditions (solvents, catalysts, temperature) by leveraging machine learning models trained on extensive reaction data. synthiaonline.com

For azepanes, synthetic strategies often involve ring-expansion reactions or cyclization of linear precursors. nih.govmanchester.ac.uk For instance, a recently reported strategy involves the photochemical dearomative ring expansion of nitroarenes to form complex azepanes. nih.gov Computational modeling could be applied to such a reaction to understand the mechanism of the nitrene insertion and predict how different substituents on the starting nitroarene would affect the yield and selectivity of the azepane product.

Structure-Reactivity Relationship Elucidation through Advanced Computational Methods

Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity is fundamental to chemical and pharmaceutical research. Advanced computational methods provide quantitative insights into these structure-reactivity and structure-activity relationships (SAR/QSAR).

Research Findings: Computational chemistry allows for the calculation of a wide range of molecular descriptors that can be correlated with experimental observations.

Predicting Reaction Sites: DFT-based reactivity descriptors like Fukui functions and local softness can identify the most reactive atoms or regions within a molecule. nih.gov For an azepane derivative, this can predict, for example, whether an electrophile is more likely to attack the nitrogen atom or a position on the phenyl ring.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach used extensively in drug design. In a QSAR study, various computed molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of related compounds are correlated with their measured biological activity. nih.gov The resulting mathematical model can then be used to predict the activity of new, unsynthesized molecules and to guide the design of more potent analogs. nih.gov For a class of compounds like substituted azepanes, a QSAR model could help identify the optimal substituents and substitution patterns to achieve a desired biological effect.

Molecular Docking and Dynamics: In the context of drug discovery, molecular docking simulations predict the preferred binding mode of a molecule (a ligand) to the active site of a biological target, such as a protein or enzyme. Subsequent molecular dynamics simulations can then be used to assess the stability of the ligand-protein complex over time. These methods are crucial for understanding the structural basis of a compound's biological activity and for the rational design of new therapeutic agents.

Through these advanced computational methods, researchers can move from simply characterizing molecules to rationally designing them with tailored reactivity and activity, accelerating the discovery and development of new chemical entities.

Advanced Applications and Future Directions in Azepane Chemical Research and Design

4-Methyl-4-phenylazepane and Derivatives as Advanced Synthetic Intermediates in Complex Molecule Synthesis

The true value of a scaffold like this compound lies in its potential as a versatile building block for constructing more elaborate molecular architectures. While direct applications in multi-step syntheses of complex natural products are still an emerging area, the principles are well-established with related heterocyclic systems. Azepane derivatives serve as crucial intermediates in the synthesis of various pharmaceutical agents. researchgate.net The 4,4-disubstituted pattern, featuring both a methyl and a phenyl group, provides a unique stereochemical and electronic environment.

The phenyl group can be functionalized through electrophilic aromatic substitution, allowing for the attachment of further side chains or linking points. The methyl group provides steric bulk that can influence the conformational preference of the azepane ring, a critical factor in designing molecules for specific biological interactions. lifechemicals.com Furthermore, the tertiary carbon at the C4 position is a stable anchor point, preventing epimerization under many reaction conditions. Synthetic chemists can leverage the resident nitrogen atom for a variety of transformations, including N-alkylation, N-acylation, or its inclusion in further ring-forming reactions to build polycyclic systems. These inherent features position this compound and its derivatives as valuable starting points for creating novel, complex molecules with precisely controlled three-dimensional shapes.

Exploration of Azepane Chemical Space for Novel Scaffold Discovery

The search for new drugs and functional molecules is increasingly driven by the exploration of "chemical space"—the vast ensemble of all possible organic molecules. nih.gov Azepanes are significantly underrepresented in this exploration compared to their five- and six-membered counterparts like pyrrolidine (B122466) and piperidine, meaning a substantial area of three-dimensional chemical space remains untapped. nih.govresearchgate.net

Recent research efforts focus on systematically enumerating and synthesizing novel azepane-based scaffolds to fill this gap. nih.gov By starting with foundational databases of molecular ring systems, researchers can identify thousands of potential azepane structures that have never been synthesized. nih.govacs.org Computational tools are then used to predict their synthetic accessibility and potential biological targets. acs.org

Within this context, this compound represents a single, tangible point in this vast and underexplored territory. The systematic modification of this core—by altering the substituents at the C4 position, functionalizing the phenyl ring, or adding substituents at other positions on the azepane ring—allows for a methodical expansion into new areas of chemical space. This exploration is not random; it is a guided search for novel molecular frameworks that could serve as the basis for the next generation of therapeutics and functional materials. nih.govacs.org

Strategic Design of Functionalized Azepane Frameworks for Specific Chemical Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the spatial arrangement of its functional groups. fiveable.me Azepane rings are particularly noted for their conformational flexibility, which can be both an advantage and a challenge. lifechemicals.com Strategic design involves introducing specific functional groups to control this flexibility and to create precise interactions with a biological target, such as an enzyme or receptor.

The design of a molecule like this compound is a prime example of this strategy.

The Phenyl Group: Can engage in π-stacking or hydrophobic interactions within a protein binding pocket.

The Methyl Group: Provides steric hindrance that can favor one ring conformation over others, effectively reducing the conformational disorder and locking the molecule into a more bioactive shape. mq.edu.au

The Nitrogen Atom: Can act as a hydrogen bond acceptor or a point for ionic interactions when protonated.

Research in this area often involves computational modeling to predict low-energy conformations and their potential binding modes. nih.gov Studies on related substituted azepanes have shown that even subtle changes, such as the introduction of a single fluorine atom, can significantly bias the ring's conformational equilibrium. rsc.org This principle of "conformational regulation" is central to the rational design of azepane-based molecules, where substituents are not just added for synthetic convenience but are strategically chosen to pre-organize the scaffold for optimal interaction with its intended target. mq.edu.au

Emerging Methodologies in Seven-Membered Nitrogen Heterocycle Construction

The synthesis of seven-membered rings like azepane has historically been a challenge for organic chemists. researchgate.net However, a host of modern synthetic methods have emerged to provide efficient and often stereoselective access to these valuable frameworks. These new strategies are crucial for producing molecules like this compound and its derivatives for further study.

Key emerging methodologies include:

Ring-Expansion Reactions: These methods start with more readily available five- or six-membered rings and expand them to the seven-membered azepane system. One innovative approach involves the photochemical dearomative ring expansion of nitroarenes, which uses blue light to convert a six-membered aromatic ring into a seven-membered azepane framework in just two steps. nih.govmanchester.ac.uk Another strategy relies on the ring expansion of piperidines, which can proceed with high stereoselectivity and regioselectivity. rsc.org

Photochemical Cycloadditions: A formal [5+2] cycloaddition has been developed that uses a photochemical rearrangement of N-vinylpyrrolidinones to create densely functionalized azepin-4-ones, which are precursors to saturated azepanes. nih.gov

Catalytic Cyclizations: Transition metal catalysis offers powerful ways to construct the azepane ring. For instance, a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes provides an efficient route to trifluoromethyl-substituted azepines. nih.gov The table below details the scope of this particular reaction with various amines, showcasing its versatility. nih.gov

| Entry | Amine Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Aniline | 3a | 65 |

| 2 | o-Toluidine | 3b | 63 |

| 3 | p-Fluoroaniline | 3c | 48 |

| 4 | Morpholine | 3i | 55 |

| 5 | Piperidine | 3j | 58 |

Asymmetric Annulations: To create chiral azepanes, enantioselective methods are being developed. Organocatalytic [6+1] annulation reactions represent a high atom-economy approach to building medium-sized N-heterocycles with excellent control of stereochemistry. thieme-connect.com

Unexplored Reactivity and Transformations of Azepane Derivatives in Organic Synthesis

Beyond their use as scaffolds, the intrinsic reactivity of the azepane ring and its derivatives offers fertile ground for future discovery in organic synthesis. While many standard transformations are applicable, the unique conformational and electronic properties of this seven-membered ring can lead to novel and unexpected chemical behavior.

One area of active investigation is the development of reactions that functionalize the C-H bonds of the azepane ring directly. Such methods would allow for late-stage modification of complex azepane-containing molecules, providing rapid access to analogues without the need for de novo synthesis. Recent advances in paired electrolysis, for example, have shown that azepane derivatives are well-tolerated in electrochemical radical cross-coupling reactions, opening new avenues for C-C bond formation. acs.org

Furthermore, the behavior of azepane derivatives in ring-opening or ring-cleavage reactions remains a largely unexplored field. For instance, reductive amination conditions applied to certain halogenated precursors can trigger a cyclopropane (B1198618) ring cleavage that results in ring-expanded azepane products, a transformation that could be harnessed for novel synthetic strategies. rsc.orgsigmaaldrich.comrsc.org The development of new catalytic systems that can selectively activate and transform the azepane ring could unlock unprecedented synthetic pathways, enabling the conversion of simple azepanes into more complex polycyclic or macrocyclic structures. The potential for discovering new name reactions or unique reactivity patterns within this understudied class of heterocycles remains high.

Q & A

Q. What are the standard synthetic routes for 4-Methyl-4-phenylazepane, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves reductive amination of 4-phenylcyclohexanone with methylamine under hydrogenation (5-10 mol% Pd/C, 60-80°C, 12-24 hours) or ring-closing metathesis of diene precursors using Grubbs catalysts. Yield optimization (40-75%) depends on solvent polarity (e.g., THF vs. DCM) and catalyst loading. Purity is validated via HPLC (C18 column, 90:10 acetonitrile/water mobile phase) to resolve byproducts like unreacted ketones or dimeric species. PubChem data for analogous azepanes highlights stoichiometric control and temperature gradients as critical parameters .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?

Methodological Answer:

- 1H/13C NMR (in CDCl3): Aromatic protons (δ 7.2-7.5 ppm) and methyl groups (δ 1.2-1.5 ppm) confirm substitution patterns.

- IR Spectroscopy : Absence of carbonyl peaks (1650-1750 cm⁻¹) rules out oxidation byproducts.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C11H15N) with <1 ppm error. Discrepancies in coupling constants (e.g., J = 8-10 Hz vs. 6-7 Hz) may indicate conformational isomerism, resolved via 2D NMR (COSY, HSQC) .

Q. How do steric effects from the 4-methyl and 4-phenyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Steric hindrance from the geminal methyl and phenyl groups reduces accessibility to the azepane nitrogen, slowing reactions like alkylation or acylation. Kinetic studies (e.g., monitoring reaction rates with benzyl bromide in DMF) show a 3-5x decrease in reactivity compared to unsubstituted azepanes. Computational modeling (DFT) at the B3LYP/6-31G* level quantifies steric maps to predict regioselectivity in derivative synthesis .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in the synthesis or bioactivity studies of this compound?

Methodological Answer: Contradictions often arise from uncontrolled variables (e.g., trace moisture, catalyst lot variability). Solutions include:

- Standardized replicates : Conduct triplicate syntheses with identical reagent batches.

- Orthogonal bioassays : Validate receptor binding (e.g., σ1 receptor IC50) using both radioligand displacement and cell-based functional assays.

- Statistical rigor : Apply ANOVA (p < 0.05 threshold) to distinguish experimental noise from significant trends .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity or binding modes of this compound?

Methodological Answer:

- Molecular docking (AutoDock Vina): Predicts binding to CNS targets like σ1 receptors, with binding energies (<-8 kcal/mol) validated experimentally.

- MD simulations : 100-ns trajectories in lipid bilayers correlate with experimental logP values (2.1-2.5) to assess blood-brain barrier penetration.

- DFT calculations : Identify electrophilic hotspots for functionalization (e.g., nitrogen lone pair accessibility) .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound derivatives, and how can systematic variation address these?

Methodological Answer: Overlapping electronic effects from substituents complicate SAR. Strategies include:

- Systematic substituent variation : Synthesize analogs with para/meta phenyl or ethyl/methyl groups to isolate steric/electronic contributions.

- Hammett plots : Quantify electronic effects using σ values for substituents (e.g., -NO2, -OCH3).

- Counter-screening : Test against off-target kinases (PKA, PKC) to exclude promiscuous inhibitors, ensuring target specificity .

Key Methodological Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.